
tert-Butyl((4-chloronaphthalen-1-yl)oxy)dimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl((4-chloronaphthalen-1-yl)oxy)dimethylsilane: is an organosilicon compound that features a tert-butyl group, a chloronaphthalene moiety, and a dimethylsilane group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl((4-chloronaphthalen-1-yl)oxy)dimethylsilane typically involves the reaction of 4-chloronaphthol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like methylene chloride to ensure the exclusion of moisture, which can interfere with the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
化学反应分析
Types of Reactions: tert-Butyl((4-chloronaphthalen-1-yl)oxy)dimethylsilane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the naphthalene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Major Products Formed:
Substitution Reactions: Products include derivatives where the chlorine atom is replaced by other functional groups.
Oxidation Reactions: Products include oxidized derivatives with hydroxyl or carbonyl groups.
科学研究应用
tert-Butyl((4-chloronaphthalen-1-yl)oxy)dimethylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound can be used in the study of biological systems where organosilicon compounds play a role.
作用机制
The mechanism of action of tert-Butyl((4-chloronaphthalen-1-yl)oxy)dimethylsilane involves its interaction with molecular targets through its functional groups. The tert-butyl and dimethylsilane groups provide steric hindrance and electronic effects that influence the compound’s reactivity. The chloronaphthalene moiety can participate in π-π interactions and other non-covalent interactions with biological molecules .
相似化合物的比较
tert-Butyl((4-iodonaphthalen-1-yl)oxy)dimethylsilane: Similar structure but with an iodine atom instead of chlorine.
tert-Butyl((4-bromonaphthalen-1-yl)oxy)dimethylsilane: Similar structure but with a bromine atom instead of chlorine.
Uniqueness: tert-Butyl((4-chloronaphthalen-1-yl)oxy)dimethylsilane is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions compared to its iodine and bromine analogs. The chlorine atom provides a balance between reactivity and stability, making it a versatile compound for various applications .
属性
分子式 |
C16H21ClOSi |
|---|---|
分子量 |
292.87 g/mol |
IUPAC 名称 |
tert-butyl-(4-chloronaphthalen-1-yl)oxy-dimethylsilane |
InChI |
InChI=1S/C16H21ClOSi/c1-16(2,3)19(4,5)18-15-11-10-14(17)12-8-6-7-9-13(12)15/h6-11H,1-5H3 |
InChI 键 |
YIKYFAZVMBRRIB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C2=CC=CC=C21)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


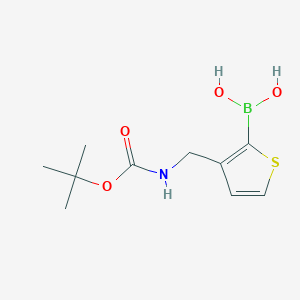
![2-[2-(4-Ethoxyphenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13465981.png)
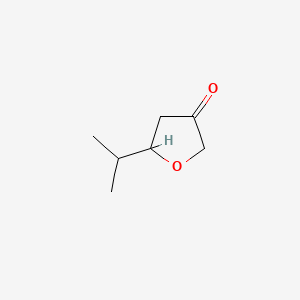
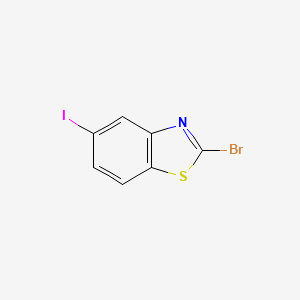
![2-[3-Methyl-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13466014.png)
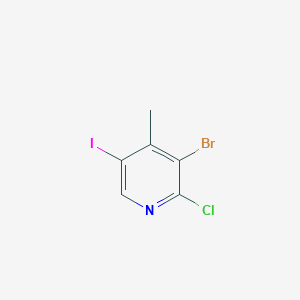
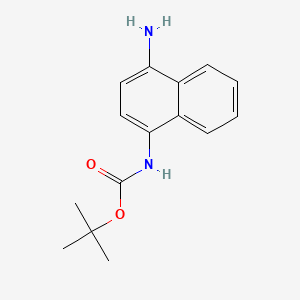
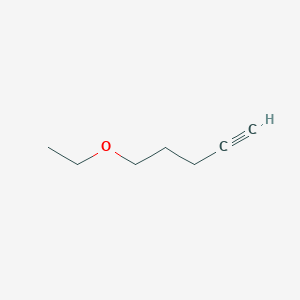
![tert-butyl N-[1-(2-diazoacetyl)cyclobutyl]carbamate](/img/structure/B13466028.png)

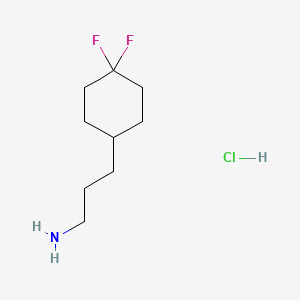
![9-bromo-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]nonanamide](/img/structure/B13466045.png)
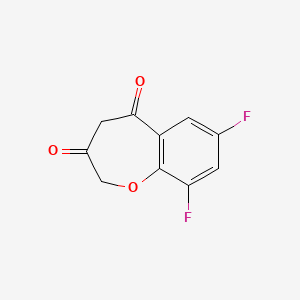
![Lithium(1+) 6-bromo-8-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13466061.png)
